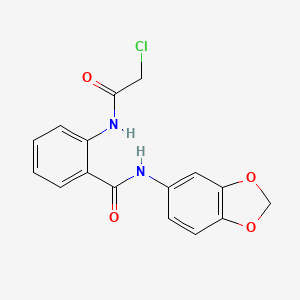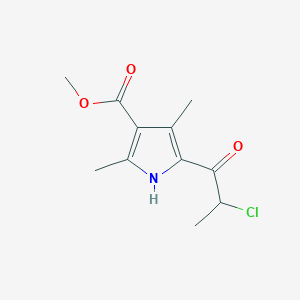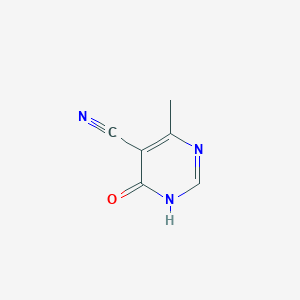![molecular formula C11H7F3N2O2 B3386494 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 732952-48-6](/img/structure/B3386494.png)
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Overview
Description
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular weight of 256.18 . It is a powder in physical form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(6-7)16-5-4-9(15-16)10(17)18/h1-6H,(H,17,18) .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 256.18 . The IUPAC name for this compound is this compound .Mechanism of Action
Target of Action
Compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s molecular weight is 2031611 , which could potentially influence its bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, which could potentially result in a wide range of molecular and cellular effects .
Action Environment
It’s worth noting that similar compounds, such as indole derivatives, are known to exhibit a variety of biological activities in different environments .
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid for lab experiments is its relative ease of synthesis. This compound can be synthesized in a laboratory setting with relative ease, and its purity can be increased through recrystallization. This compound is also relatively stable and can be stored for long periods of time.
One of the main limitations of this compound for lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, and its safety profile has not been fully established. This compound also has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research on 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid. One area of research could involve the development of this compound derivatives with improved solubility and safety profiles. Another area of research could involve the use of this compound as a therapeutic agent for the treatment of cancer, cardiovascular disease, and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Scientific Research Applications
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an antioxidant. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. This makes it a potential therapeutic agent for a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
In addition to its antioxidant properties, this compound has also been shown to possess anti-inflammatory and anticancer properties. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This makes it a potential therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(6-7)16-5-4-9(15-16)10(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRFWOMVRPXJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
732952-48-6 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3386427.png)
![2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3386432.png)

![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B3386446.png)

![2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3386455.png)
![2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B3386462.png)





![3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide](/img/structure/B3386502.png)